Scientific Field: Medical Science, specifically Anesthesiology.
Summary of the Application: 2,6-Dimethylcyclohexanol has been synthesized and separated into individual diastereomers for potential use as a general anesthetic.
Results or Outcomes: The synthesized 2,6-dimethylcyclohexanol was found to have strong anesthetic potency. .
Scientific Field: Agriculture and Plant Science.
Summary of the Application: 2,6-Dimethylcyclohexanol has been identified as one of the volatile compounds in Portulaca oleracea L., a plant known for its high levels of phytochemical compounds.
Methods of Application: The volatile compounds of Portulaca oleracea L.
Results or Outcomes: 2,6-Dimethylcyclohexanol was found to be present in the range of 2.2–6.4%. .
2,6-Dimethylcyclohexanol is a cyclic alcohol with the molecular formula and a molecular weight of 128.21 g/mol. It is classified as a secondary alcohol due to the presence of the hydroxyl group (-OH) attached to a carbon atom that is itself bonded to two other carbon atoms. The compound exhibits stereoisomerism, resulting in various structural forms, including cis and trans isomers. Its chemical structure can be represented as follows:
This compound has been studied for its potential applications in various fields, including organic synthesis and biological research.
Research indicates that 2,6-dimethylcyclohexanol exhibits biological activity. It has been reported in certain aquatic plants such as Ceratophyllum demersum, suggesting possible ecological roles . Additionally, due to its chirality, different stereoisomers may interact variably within biological systems, potentially influencing metabolic pathways and biological responses .
The synthesis of 2,6-dimethylcyclohexanol typically involves the following methods:
2,6-Dimethylcyclohexanol finds applications in various domains:
Several compounds share structural similarities with 2,6-dimethylcyclohexanol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyclohexanol | C6H12O | Simple cycloalkane alcohol without methyl groups |
1-Methylcyclohexanol | C7H14O | Has one methyl group at the first position |
2-Methylcyclohexanol | C7H14O | Methyl group at the second position |
2,4-Dimethylcyclohexanol | C8H16O | Methyl groups at positions two and four |
2,6-Dimethylcyclohexanol is unique due to its specific arrangement of methyl groups at positions two and six on the cyclohexane ring, which influences its physical and chemical properties compared to these similar compounds.
2,6-Dimethylcyclohexanol is a cyclic secondary alcohol with the molecular formula C₈H₁₆O [1] [2] [3]. The compound possesses a molecular weight of 128.21 grams per mole, with a precise monoisotopic mass of 128.120115 grams per mole [1] [5]. The chemical structure consists of a cyclohexane ring bearing two methyl substituents at the 2 and 6 positions and a hydroxyl group attached to one of the ring carbons [13].
Property | Value |
---|---|
Molecular Formula | C₈H₁₆O |
Molecular Weight (g/mol) | 128.21 |
Monoisotopic Mass (g/mol) | 128.120115 |
Chemical Abstracts Service Registry Number | 5337-72-4 |
International Union of Pure and Applied Chemistry Name | 2,6-dimethylcyclohexan-1-ol |
The compound is registered under the Chemical Abstracts Service registry number 5337-72-4 and is systematically named as 2,6-dimethylcyclohexan-1-ol according to International Union of Pure and Applied Chemistry nomenclature [2] [3] [17].
2,6-Dimethylcyclohexanol exists as multiple stereoisomeric forms due to the presence of chiral centers at carbon positions 2 and 6 of the cyclohexane ring [9] [10]. The compound manifests as a mixture of diastereomers, including both cis and trans configurations [9] [12]. The cis isomer represents a meso compound, while the trans isomer exists as a pair of enantiomers [9].
The conformational analysis of 2,6-dimethylcyclohexanol reveals that the cyclohexane ring adopts chair conformations, with the methyl groups and hydroxyl substituent occupying either axial or equatorial positions [10]. In the preferred conformations, the bulky methyl groups tend to occupy equatorial positions to minimize steric interactions [10]. Nuclear magnetic resonance spectroscopy studies have demonstrated that the methine protons in the 2 and 6 positions must be axial in both stereoisomeric forms [10].
The stereochemical complexity of 2,6-dimethylcyclohexanol results in distinct nuclear magnetic resonance spectral patterns for different diastereomers [10] [27]. Research has shown that the cis isomer exhibits a broadened singlet for the carbinol proton due to gauche coupling with adjacent methine protons, while the trans isomer displays a triplet pattern with trans diaxial coupling [10].
2,6-Dimethylcyclohexanol exists as a liquid at room temperature and exhibits a colorless to almost colorless clear appearance [6] [7] [11]. The compound maintains its liquid state under standard laboratory conditions, with suppliers consistently reporting its physical form as liquid at 20 degrees Celsius [6] [24] [25].
Property | Value |
---|---|
Physical State (at 20°C) | Liquid |
Appearance | Colorless to almost colorless clear liquid |
Melting Point (°C) | 32.5 |
Boiling Point (°C) | 173-174.4 |
Density (g/cm³) | 0.94 |
Refractive Index (20°C, 589 nm) | 1.4585-1.4615 |
Flash Point (°C) | 55 |
The melting point of 2,6-dimethylcyclohexanol has been determined to be 32.5 degrees Celsius [4] [23]. The boiling point ranges from 173 to 174.4 degrees Celsius under standard atmospheric pressure [4] [6] [21] [23]. The compound exhibits a density of 0.94 grams per cubic centimeter at room temperature [4] [21] [26]. The refractive index, measured at 20 degrees Celsius and 589 nanometers wavelength, falls within the range of 1.4585 to 1.4615 [4] [6] [23] [26].
The spectroscopic characterization of 2,6-dimethylcyclohexanol provides distinctive fingerprints for structural identification and analysis [14] [16]. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule [30].
Spectroscopic Method | Characteristic Feature | Value |
---|---|---|
Infrared Spectroscopy | Hydroxyl stretching vibration | 3300-3600 cm⁻¹ |
Infrared Spectroscopy | Carbon-oxygen stretching vibration | ~1050 cm⁻¹ |
Infrared Spectroscopy | Carbon-hydrogen stretching vibration | 2850-2950 cm⁻¹ |
Proton Nuclear Magnetic Resonance | Chemical shift for hydroxyl proton | ~3.5 ppm |
The infrared spectrum of 2,6-dimethylcyclohexanol displays a characteristic broad absorption band in the range of 3300 to 3600 wavenumbers, corresponding to the hydroxyl stretching vibration [30]. This absorption pattern is typical of hydrogen-bonded alcohols and appears as a broader band compared to non-associated alcohols [30]. The carbon-oxygen stretching vibration manifests as a strong absorption near 1050 wavenumbers [30].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,6-dimethylcyclohexanol [14] [27]. Proton nuclear magnetic resonance spectra show characteristic chemical shifts for protons attached to the oxygen-bearing carbon atom, typically appearing in the range of 3.4 to 4.5 parts per million [30]. The hydroxyl proton resonance occurs around 3.5 parts per million [10]. Carbon-13 nuclear magnetic resonance spectroscopy reveals that carbon atoms bonded to the electron-withdrawing hydroxyl group are deshielded and absorb in the range of 50 to 80 parts per million [30].
Mass spectrometry analysis of 2,6-dimethylcyclohexanol has been documented in spectral databases, providing fragmentation patterns characteristic of the molecular structure [15]. The electron ionization mass spectrum shows the molecular ion peak at mass-to-charge ratio 128, corresponding to the molecular weight of the compound [15].
The thermodynamic properties of 2,6-dimethylcyclohexanol have been extensively characterized through both experimental measurements and theoretical calculations [19] [20] [32] [34]. These parameters provide crucial information about the compound's energetic behavior and stability under various conditions.
Property | Value |
---|---|
Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | -111.31 |
Enthalpy of Formation (ΔfH°) (kJ/mol) | -347.04 |
Enthalpy of Fusion (ΔfusH°) (kJ/mol) | 14.54 |
Enthalpy of Vaporization (ΔvapH°) (kJ/mol) | 49.89 |
Enthalpy of Combustion (ΔcH°) (kJ/mol) | -5044.2 |
Critical Temperature (Tc) (K) | 674.82 |
Critical Pressure (Pc) (kPa) | 3246.73 |
Critical Volume (Vc) (m³/kmol) | 0.433 |
The standard Gibbs free energy of formation for 2,6-dimethylcyclohexanol has been calculated as -111.31 kilojoules per mole, indicating thermodynamic stability relative to its constituent elements [20] [32]. The enthalpy of formation is -347.04 kilojoules per mole, reflecting the energy released during formation from elements in their standard states [20] [32].
Phase transition properties include an enthalpy of fusion of 14.54 kilojoules per mole and an enthalpy of vaporization of 49.89 kilojoules per mole [20] [32]. These values indicate the energy requirements for melting and vaporization processes respectively. Experimental determination of the enthalpy of combustion yields -5044.2 kilojoules per mole [34].
Critical parameters define the conditions at the critical point where liquid and gas phases become indistinguishable [19] [20]. The critical temperature is 674.82 Kelvin, the critical pressure is 3246.73 kilopascals, and the critical volume is 0.433 cubic meters per kilomole [20] [32]. These parameters are essential for understanding the compound's behavior under extreme conditions and for industrial process design [19].
Flammable